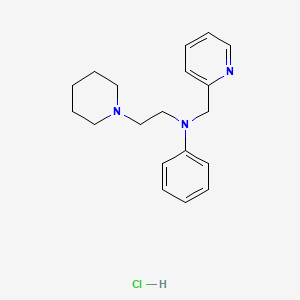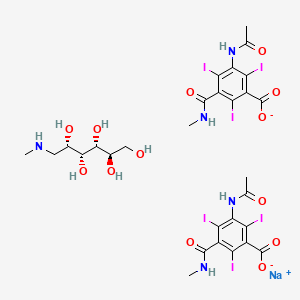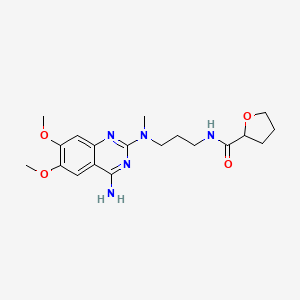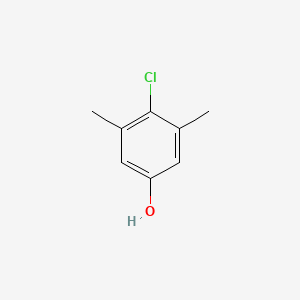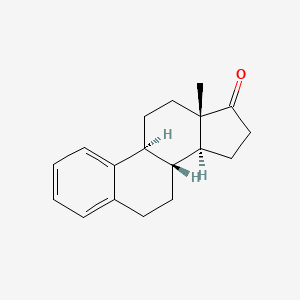
Ferrozine free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrozine free acid, chemically known as 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly specific reagent used for the colorimetric determination of iron. It forms a magenta-colored complex with ferrous ions, which can be measured spectrophotometrically. This compound is widely used in various fields due to its high sensitivity and specificity for ferrous iron detection.
准备方法
Synthetic Routes and Reaction Conditions: Ferrozine free acid is synthesized through a multi-step process involving the reaction of pyridine derivatives with sulfonic acid groups. The key steps include:
Nitration: Pyridine is nitrated to form 2-nitropyridine.
Reduction: The nitro group is reduced to an amino group, forming 2-aminopyridine.
Cyclization: 2-aminopyridine undergoes cyclization with appropriate reagents to form the triazine ring.
Sulfonation: The triazine derivative is then sulfonated to introduce the phenylsulfonic acid groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale nitration, reduction, cyclization, and sulfonation processes. These steps are carried out under controlled conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions: Ferrozine free acid primarily undergoes complexation reactions with ferrous ions. The key reactions include:
Complexation: this compound reacts with ferrous ions to form a stable magenta-colored complex.
Reduction: In the presence of reducing agents like ascorbic acid, ferric ions are reduced to ferrous ions, which then react with ferrozine.
Common Reagents and Conditions:
Ascorbic Acid: Used as a reducing agent to convert ferric ions to ferrous ions.
Hydrochloric Acid: Provides an acidic medium for the reaction.
Ammonium Acetate: Used to buffer the reaction mixture.
Major Products: The major product of the reaction is the ferrozine-ferrous ion complex, which is highly stable and can be quantified spectrophotometrically.
科学研究应用
Ferrozine free acid has a wide range of applications in scientific research, including:
Chemistry: Used for the quantitative determination of iron in various samples, including water, soil, and biological tissues.
Biology: Employed in studies involving iron metabolism and homeostasis.
Medicine: Utilized in diagnostic assays to measure iron levels in blood and other biological fluids.
Industry: Applied in environmental monitoring to detect iron contamination in water bodies.
作用机制
Ferrozine free acid is compared with other iron-detecting reagents such as bathophenanthroline and triazine derivatives. The key differences include:
Specificity: this compound has higher specificity for ferrous ions compared to other reagents.
Sensitivity: It provides higher sensitivity, allowing for the detection of low levels of ferrous ions.
Stability: The ferrozine-ferrous ion complex is more stable than complexes formed with other reagents.
相似化合物的比较
Bathophenanthroline: Another reagent used for iron detection but with lower specificity and sensitivity.
Triazine Derivatives: Similar in structure but differ in their binding affinity and stability with ferrous ions.
Ferrozine free acid stands out due to its unique combination of high specificity, sensitivity, and stability, making it a preferred choice for iron detection in various applications.
属性
CAS 编号 |
32796-55-7 |
|---|---|
分子式 |
C20H14N4O6S2 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30) |
InChI 键 |
JFVUMQYWYNDZDK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Key on ui other cas no. |
32796-55-7 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



